methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The molecule is substituted with a methyl group at position 6, a pyrazine-derived carboxamide at position 2, and a methoxycarbonyl group at position 2. This structural complexity confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 6-methyl-2-(pyrazine-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-3-4-10-12(7-9)23-15(13(10)16(21)22-2)19-14(20)11-8-17-5-6-18-11/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQYAAHKVJTRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116898 | |
| Record name | Methyl 4,5,6,7-tetrahydro-6-methyl-2-[(2-pyrazinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303134-32-9 | |
| Record name | Methyl 4,5,6,7-tetrahydro-6-methyl-2-[(2-pyrazinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303134-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5,6,7-tetrahydro-6-methyl-2-[(2-pyrazinylcarbonyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the cyclization of appropriate precursors to form the benzothiophene core. This can be achieved through the reaction of a thiophene derivative with a benzene derivative under specific conditions.
Introduction of the Pyrazine Moiety: The pyrazine moiety is introduced through a coupling reaction with a pyrazine derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiophene derivatives, which are often compared to structurally related molecules in terms of synthesis, reactivity, and applications. Below is a detailed analysis of its closest analogs:
Table 1: Structural and Functional Comparison of Benzothiophene Derivatives
Key Observations:
Methoxycarbonyl vs. Ethoxy/Propoxycarbonyl: Smaller ester groups (methoxy) may improve solubility in polar solvents compared to bulkier analogs .
Synthetic Pathways :
- Analogous compounds (e.g., ’s thiazolo-pyrimidines) are synthesized via condensation reactions using chloroacetic acid and aldehydes under reflux with acetic anhydride . The target compound may follow a similar route, substituting pyrazine-2-carboxylic acid for aldehydes.
Crystallographic Behavior :
- While crystallographic data for the target compound are absent, benzothiophene derivatives often exhibit planar aromatic systems and hydrogen-bonded networks. Tools like SHELX and WinGX are critical for structural refinement in such studies .
Biological Relevance: Pyrazine derivatives are known for kinase inhibitory activity.
Research Findings and Data Gaps
Synthetic Challenges :
- The pyrazine carboxamide moiety may require stringent reaction conditions to avoid decomposition. reports yields of ~68% for analogous condensations, suggesting room for optimization .
Physicochemical Properties :
- Predicted logP values (via ChemDraw) for the target compound (~2.5) indicate moderate lipophilicity, intermediate between the phenyl-substituted (logP ~3.1) and fluorinated (logP ~4.0) analogs.
Unresolved Questions: No direct data exist on the compound’s stability, toxicity, or biological activity. Comparative studies with ’s pyridin-3-amine derivatives could elucidate structure-activity relationships .
Biological Activity
Methyl 6-methyl-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 320.37 g/mol
- IUPAC Name : this compound
This compound features a benzothiophene core with a pyrazine moiety that potentially contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its potential as an anti-inflammatory agent, analgesic, and antitumor agent. Below is a summary of key findings from various studies:
Anti-inflammatory and Analgesic Activities
- Analgesic Effects : In studies utilizing the "hot plate" method on mice, derivatives similar to this compound were shown to possess significant analgesic effects. The results indicated that certain structural modifications could enhance these effects beyond that of standard analgesics like metamizole .
- Anti-inflammatory Mechanisms : Research has suggested that compounds with similar structures may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. Specific attention has been given to their interaction with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory responses.
Antitumor Activity
- Cell Line Studies : The compound has demonstrated moderate antitumor activity against various cancer cell lines. For instance, it was observed that certain derivatives exhibited cytotoxic effects in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), with IC50 values indicating effective concentrations for inducing cell death .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis through mitochondrial pathways and the inhibition of specific oncogenic signaling pathways. These findings suggest potential use in cancer therapy, although further investigation is needed to elucidate precise mechanisms.
Data Tables
The following table summarizes key findings from studies on this compound:
Case Studies
- Case Study on Analgesic Activity : A study investigated the analgesic properties of various benzothiophene derivatives. The results indicated that methyl 6-methyl derivatives significantly reduced pain response in animal models when administered intraperitoneally .
- Antitumor Efficacy Study : Another study focused on the cytotoxic effects of this compound against breast cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization reactions under reflux conditions (e.g., using ethanol or THF as solvents at 60–80°C) .
- Step 2 : Introduction of the pyrazin-2-ylcarbonylamino group via coupling reactions. Amide bond formation often requires activating agents like EDCI or HOBt in anhydrous DCM or DMF .
- Step 3 : Methyl esterification using methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .
Q. Key Considerations :
- Temperature control (<5°C during exothermic steps) and inert atmospheres (N₂/Ar) improve yield and reduce side reactions .
- Purity is monitored via TLC or HPLC, with recrystallization (e.g., ethanol/water mixtures) as a final purification step .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the tetrahydrobenzothiophene proton signals appear between δ 1.5–2.8 ppm, while the pyrazine carbonyl carbon resonates near δ 165 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ at m/z ~400–420) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves absolute configuration and hydrogen-bonding networks .
Q. Supplementary Techniques :
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Melting point analysis to assess purity (e.g., sharp range within 1–2°C) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?
Strategies :
- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for disordered moieties (e.g., flexible pyrazine rings) .
- Twinning Analysis : Employ ORTEP-3 to visualize reciprocal space and apply TWIN/BASF commands in refinement .
- Validation Tools : Check Rint values (<0.05 for high-quality data) and ADDSYM algorithms (PLATON ) to detect missed symmetry .
Case Example :
In a related benzothiophene derivative, hydrogen-bonded dimers (N—H···O=C) formed a 2D network. Twinning was resolved by refining two domains with a 0.75:0.25 ratio .
Q. How do hydrogen-bonding patterns influence the compound’s stability and polymorphism?
Graph Set Analysis (per Etter’s rules ):
- Primary Motifs : The pyrazine carbonyl and benzothiophene ester groups often form R₂²(8) motifs (e.g., N—H···O=C and C—H···O interactions) .
- Polymorphism Drivers : Solvent polarity (e.g., DMSO vs. ethanol) alters packing modes. For instance, polar solvents stabilize head-to-tail dimers, while apolar solvents favor π-stacking .
Q. Experimental Validation :
Q. What strategies mitigate impurities or byproducts during scale-up synthesis?
Common Byproducts :
- Ester Hydrolysis : Traces of water in reaction media generate carboxylic acid derivatives. Use molecular sieves or anhydrous solvents to suppress this .
- Oxidation : The tetrahydrobenzothiophene core may oxidize to aromatic thiophene. Add antioxidants (e.g., BHT) or work under strict inert conditions .
Q. Purification Workflow :
Flash Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) .
Recrystallization : Ethanol/water (4:1) yields >95% purity .
HPLC-Prep : C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .
Q. How are computational methods (e.g., DFT, MD) applied to predict reactivity or biological interactions?
Case Study :
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces. The pyrazine ring’s electron-deficient nature predicts nucleophilic attack sites .
- Molecular Dynamics : Simulates binding to protein targets (e.g., kinases) using GROMACS. The tetrahydrobenzothiophene moiety shows hydrophobic pocket compatibility .
Q. Validation :
- Overlay computed and experimental XRD structures (RMSD <0.5 Å) confirms accuracy .
- Docking scores (AutoDock Vina) correlate with in vitro IC₅₀ values for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
